Physicochemical Differentiation: Impact of 2-Methoxy-5-Methyl Substitution on Lipophilicity and Drug-Likeness
The specific substitution pattern of this compound yields a computed XLogP3 value of 2.6, which is a critical determinant of its lipophilicity and potential passive membrane permeability [1]. In contrast, the unsubstituted core analog, 4-phenylthiazol-2-amine, has a computed XLogP3 of approximately 1.9 [2]. This difference of 0.7 log units represents a >5-fold increase in octanol-water partition coefficient, placing this compound in a more favorable lipophilicity range for potential blood-brain barrier penetration or membrane interaction compared to the simpler analog [3].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 4-Phenylthiazol-2-amine (unsubstituted analog): XLogP3 ≈ 1.9 |
| Quantified Difference | ΔXLogP3 = +0.7 (>5-fold increase in partition coefficient) |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
This quantifies how the specific substituents on the target compound significantly alter a key physicochemical property, making it chemically distinct from simpler analogs for SAR and lead optimization studies.
- [1] PubChem. (2025). 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine. Computed Descriptors: XLogP3. View Source
- [2] PubChem. (2025). 4-Phenylthiazol-2-amine. PubChem Compound Summary for CID 136509. View Source
- [3] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
